4-溴-5-氟噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

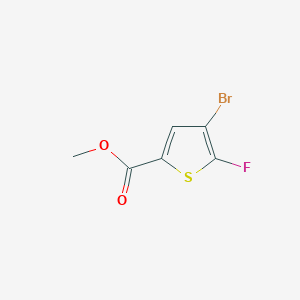

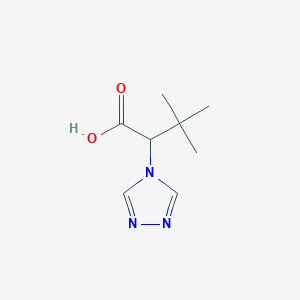

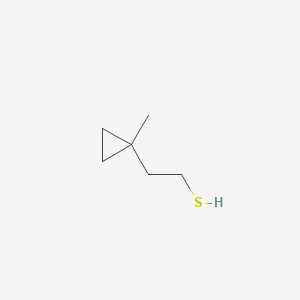

“Methyl 4-bromo-5-fluorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrFO2S . It has a molecular weight of 239.06 . This compound is a solid in form .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-fluorothiophene-2-carboxylate” consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 4th position with a bromine atom and at the 5th position with a fluorine atom . The 2nd position of the ring is attached to a carboxylate functional group, which is further esterified with a methyl group .Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-fluorothiophene-2-carboxylate” is a solid compound . It should be stored in a dark place and in an inert atmosphere at a temperature between 2-8°C . The boiling point of this compound is not available .作用机制

The mechanism of action of Methyl 4-bromo-5-fluorothiophene-2-carboxylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the regulation of neurotransmitters, and their inhibition can lead to various physiological effects.

Biochemical and Physiological Effects:

Methyl 4-bromo-5-fluorothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to exhibit antifungal, antibacterial, and anticancer properties. It also has potential as a neuroprotective agent due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase.

实验室实验的优点和局限性

Methyl 4-bromo-5-fluorothiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has a wide range of applications, making it a versatile compound for various experiments.

However, there are also limitations to the use of Methyl 4-bromo-5-fluorothiophene-2-carboxylate in lab experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It is also toxic in high concentrations, which can limit its use in certain experiments.

未来方向

There are several future directions for the research of Methyl 4-bromo-5-fluorothiophene-2-carboxylate. One area of interest is its potential as a neuroprotective agent. Further research is needed to understand its mechanism of action and its potential use in the treatment of neurodegenerative diseases.

Another area of interest is its potential as an anticancer agent. Studies have shown that Methyl 4-bromo-5-fluorothiophene-2-carboxylate has cytotoxic effects on cancer cells, making it a promising candidate for further research.

Conclusion:

In conclusion, Methyl 4-bromo-5-fluorothiophene-2-carboxylate is a versatile and widely used chemical compound in scientific research. Its unique properties and applications make it a valuable tool for various experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

合成方法

The synthesis of Methyl 4-bromo-5-fluorothiophene-2-carboxylate involves the reaction between 4-bromo-5-fluorothiophene-2-carboxylic acid and dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

科学研究应用

药物化学

噻吩类类似物,例如 4-溴-5-氟噻吩-2-甲酸甲酯,已成为越来越多的科学家关注的焦点,作为一类潜在的生物活性化合物 . 它们对于药物化学家改进具有多种生物学效应的先进化合物至关重要 .

腐蚀抑制剂

噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 它们可以保护金属免受腐蚀,腐蚀是一种会降解和损坏金属表面的化学反应 .

有机半导体

噻吩介导的分子在有机半导体的进步中发挥着重要作用 . 有机半导体用于各种电子设备,包括有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) .

药理学特性

含有噻吩环体系的分子表现出许多药理学特性,例如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性 . 例如,舒普生具有 2-取代的噻吩骨架,被称为非甾体抗炎药 .

光敏材料

新型邻氟偶氮苯,4-溴-3-((2,6-二氟苯基)重氮基)苯甲酸甲酯的结构揭示了晶格中存在两个晶体学上独特的旋转异构体 . 尽管该分子在溶液中具有光活性,但紧密堆积的晶格似乎抑制了晶态中的光诱导结构重组 . 这使其成为开发下一代光响应智能材料的潜在候选者 .

合成噻吩

合成噻吩,如 4-溴-5-氟噻吩-2-甲酸甲酯,在合成各种其他化合物中发挥着重要作用 . 例如,它可用于通过重氮偶联合成一系列含有噻吩的吡唑啉部分 .

安全和危害

属性

IUPAC Name |

methyl 4-bromo-5-fluorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLITJFSXJSIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266112-22-4 |

Source

|

| Record name | methyl 4-bromo-5-fluorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)

![N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide](/img/structure/B2458929.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2458937.png)